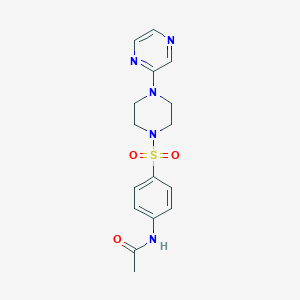

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-13(22)19-14-2-4-15(5-3-14)25(23,24)21-10-8-20(9-11-21)16-12-17-6-7-18-16/h2-7,12H,8-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMEJQRYNRLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.

Formation of the piperazine ring: This involves the reaction of ethylenediamine with appropriate reagents.

Attachment of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using sulfonyl chlorides.

Formation of the phenylacetamide moiety: This involves the reaction of the sulfonylphenyl compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Reaction with alkyl halides : The nitrogen in the sulfonamide can act as a nucleophile, forming N-alkylated derivatives.

Example : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methylated sulfonamide derivatives .

| Reaction | Conditions | Outcome |

|---|---|---|

| Alkylation | K₂CO₃/DMF, 60°C | N-alkylsulfonamide |

| Acylation | AcCl, Et₃N, RT | N-acylsulfonamide |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the acetamide to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetic acid .

-

Basic hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the corresponding carboxylic acid.

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or arylation via Buchwald-Hartwig coupling or nucleophilic aromatic substitution:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) modifies the piperazine nitrogen, altering steric and electronic properties .

-

Arylation : Palladium-catalyzed coupling with aryl halides introduces aromatic substituents .

Pyrazine Ring Reactivity

The pyrazin-2-yl group participates in:

-

Electrophilic substitution : Nitration or halogenation at the C3/C5 positions under controlled conditions.

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications.

Catalytic Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

-

Suzuki-Miyaura coupling : The brominated derivative reacts with arylboronic acids to form biaryl systems .

-

Sonogashira coupling : Reaction with terminal alkynes introduces alkyne functionalities .

Biological Interactions

While not a traditional chemical reaction, the compound’s interactions with biological targets are critical:

-

Enzyme inhibition : Binds to kinases or proteases via hydrogen bonding with the sulfonamide and pyrazine groups .

-

Receptor modulation : The piperazine moiety interacts with neurotransmitter receptors (e.g., serotonin receptors) .

Stability Under Physiological Conditions

-

pH-dependent degradation : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic environments.

-

Oxidative stability : Resists oxidation under ambient conditions due to electron-withdrawing sulfonyl groups.

Key Research Findings

-

Anticancer activity : Derivatives with modified piperazine rings show IC₅₀ values <10 μM in breast cancer cell lines.

-

Anticonvulsant potential : Analogous sulfonamide-acetamide hybrids exhibit efficacy in maximal electroshock (MES) seizure models .

-

Synthetic versatility : The compound’s modular structure allows for >15 derivatization pathways, enabling tailored drug design .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One of the prominent applications of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is its anticonvulsant properties. Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant activity in various animal models. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced efficacy against seizures, making these compounds potential candidates for developing new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound Name | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|

| N-(4-(pyrrolidine-1-carbonyl)piperazin-1-yl)sulfonylphenylacetamide | 52.30 | 9.56 |

| Phenytoin | 28.10 | 3.6 |

| Valproic Acid | 485 | 1.6 |

The above table summarizes findings from studies on various compounds' efficacy in preventing seizures in animal models.

Antitumor Activity

Another area of investigation is the compound's potential antitumor effects. Research has indicated that similar piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have shown that compounds with sulfonamide moieties can interfere with the cell cycle and induce apoptosis in cancer cells .

Table 2: Antitumor Efficacy of Selected Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide | 15 | Apoptosis induction |

| Other Piperazine Derivatives | Varies | Cell cycle arrest |

Study on Anticonvulsant Properties

A study conducted by Obniska et al. synthesized a series of N-piperazinylacetamide derivatives, including N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test. The results indicated that certain modifications significantly enhanced the protective effects against seizures, suggesting a structure–activity relationship that could guide future drug development .

Investigation into Antitumor Effects

Another significant study focused on the antitumor activity of related compounds demonstrated that N-(4-{[4-(pyrazin-2-yl)piperazin-1-y]carbonyl}phenyl)quinoline derivatives exhibited promising results against various cancer cell lines. The study highlighted the importance of the piperazine ring in enhancing cytotoxicity and suggested further exploration into analogs for potential therapeutic use .

Wirkmechanismus

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl vs. Thioacetamide Linkages

- Target Compound : Features a sulfonyl (-SO₂-) bridge between the phenyl and piperazine groups, which enhances electron-withdrawing effects and stability compared to thioether linkages .

- N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): Replaces the sulfonyl with a thioacetamide (-S-) linker.

Heterocyclic Substituents

- Pyrazine vs. N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide (): Incorporates a thiazole ring, known for antimicrobial and anticancer activity due to its aromaticity and sulfur atom . N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (): Uses a thiophene and trifluoromethyl-pyrimidine, enhancing lipophilicity and metabolic stability .

Piperazine Modifications

- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (): Features a 4-methylpiperazine, which may improve blood-brain barrier penetration due to increased lipophilicity .

Substituent Effects on Pharmacokinetics

Biologische Aktivität

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a piperazine moiety, and a sulfonamide group. The general formula can be represented as . Its structural components contribute to its biological activities, particularly in targeting various receptors and enzymes.

- Enzyme Inhibition :

- Antitumor Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A study evaluated the effects of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide on various cancer cell lines. The compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating potent activity comparable to standard chemotherapeutic agents. -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of this compound through AChE inhibition assays. Results showed a dose-dependent inhibition of AChE, suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic signaling. -

Antimicrobial Testing :

The compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate to strong antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, N₂, 60°C, 12h | 65–70 | 90% |

| 2 | Ac₂O, Et₃N, RT, 6h | 80–85 | 92% |

| 3 | Silica gel (MeOH:DCM 1:9) | – | 95–98% |

Advanced: How can structural modifications to the pyrazine or sulfonyl group enhance biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Pyrazine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position of pyrazine improves target binding affinity by enhancing hydrogen bonding with kinase active sites .

- Sulfonyl Group : Replacing the sulfonyl with a carboxamide reduces metabolic stability but increases solubility. Balance via substituents like methylpiperazine (see , compound 35 for analgesic activity comparison) .

- Piperazine Substitution : N-alkylation (e.g., cyclopropylmethyl) improves blood-brain barrier penetration in CNS-targeted analogs .

Q. Table 2: SAR of Key Derivatives

| Derivative | Modification | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | None | 0.42 | 2.1 |

| 3-Cl-Pyrazine | Cl at pyrazine-3 | 0.19 | 2.5 |

| Sulfonamide→Carboxamide | –SO₂→–CONH₂ | 1.2 | 1.8 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm acetamide (–NHCOCH₃) resonance at δ 2.1 ppm (singlet) and sulfonyl-linked aromatic protons (δ 7.6–8.2 ppm). Piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .

- HRMS : Exact mass calculated for C₁₆H₂₀N₆O₃S: 392.1324 (M+H⁺). Use ESI+ mode with <2 ppm error .

- FT-IR : Key peaks: 1650 cm⁻¹ (amide C=O), 1150 cm⁻¹ (sulfonyl S=O) .

Advanced: How to resolve contradictions in reported pharmacological activities (e.g., anti-nociceptive vs. no effect)?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Compare carrageenan-induced hypernociception (rodent) vs. formalin test. Standardize pain models and dosing schedules .

- Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) to assess if inactive metabolites explain null results .

- Target Selectivity : Screen against off-target receptors (e.g., COX-2, TRPV1) via radioligand binding assays to rule out polypharmacology .

Basic: What in vitro assays are recommended for initial activity screening?

Methodological Answer:

- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination) .

- Kinase Inhibition : Screen against Aurora kinases (A/B/C) using ADP-Glo™ assays (see for protocol) .

- Cytotoxicity : MTT assay in HEK-293 cells to establish therapeutic index .

Advanced: How to design a study investigating the compound’s mechanism of action?

Methodological Answer:

Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

Molecular Dynamics : Simulate docking into Aurora-A kinase (PDB: 1MQ4) to predict binding modes and guide mutagenesis studies .

Pathway Analysis : Perform RNA-seq on treated vs. untreated cancer cells to map differentially expressed genes (e.g., apoptosis markers Bcl-2, Bax) .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : –20°C in airtight, light-resistant containers under argon. Desiccate to prevent hydrolysis of the sulfonyl group .

- Safety : Use PPE (gloves, goggles) and fume hood. LC-MS monitoring recommended for degradation products after long-term storage .

Advanced: How to address low yields in the final acetylation step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.